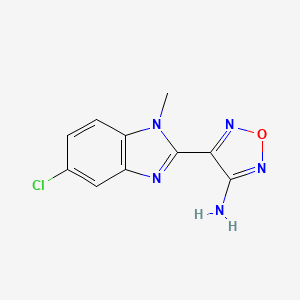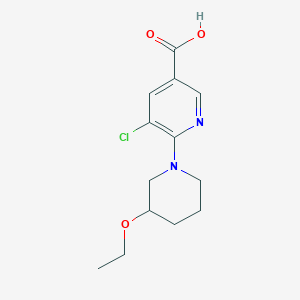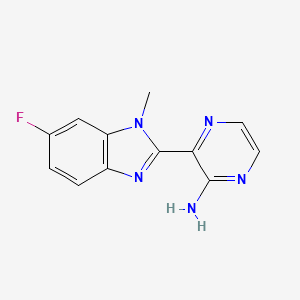
N-(3-aminobutyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-aminobutyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, also known as ABT-702, is a small molecule drug that has been extensively studied for its potential therapeutic applications. ABT-702 belongs to the class of sulfonamide compounds and is structurally similar to the nucleoside adenosine.
Wirkmechanismus
N-(3-aminobutyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide inhibits adenosine kinase, which leads to an increase in extracellular adenosine levels. Adenosine acts on various adenosine receptors in the body, including A1, A2A, A2B, and A3 receptors. The activation of these receptors leads to various physiological effects, including vasodilation, inhibition of inflammation, and modulation of neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to reduce inflammation in animal models of inflammatory diseases, including rheumatoid arthritis and multiple sclerosis. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-aminobutyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several advantages and limitations for lab experiments. One of the advantages of this compound is its selectivity for adenosine kinase. This compound has been shown to have minimal off-target effects, which makes it an ideal tool for studying the role of adenosine signaling in various physiological processes. One of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
For the study of N-(3-aminobutyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide include the development of more potent and selective adenosine kinase inhibitors and the study of the role of adenosine signaling in various physiological processes.
Synthesemethoden
The synthesis of N-(3-aminobutyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves a multi-step process that starts with the reaction of 2-naphthol with chlorosulfonic acid to form 2-naphthol-7-sulfonic acid. The resulting compound is then reacted with sodium hydroxide to form the sodium salt of 2-naphthol-7-sulfonic acid. The sodium salt is then reacted with 3-aminobutylamine to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-aminobutyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the enzyme adenosine kinase, which is involved in the regulation of adenosine levels in the body. Adenosine is a signaling molecule that plays a critical role in various physiological processes, including inflammation, immune response, and neurotransmission.
Eigenschaften
IUPAC Name |
N-(3-aminobutyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-11(15)8-9-16-19(17,18)14-7-6-12-4-2-3-5-13(12)10-14/h6-7,10-11,16H,2-5,8-9,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPOKQNSGJBYAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNS(=O)(=O)C1=CC2=C(CCCC2)C=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560257.png)

![N-(2-cyanopropyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7560282.png)

![3-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(ethyl)amino]-2-methylpropanoic acid](/img/structure/B7560295.png)



![2-(4-Chlorophenyl)-1-[(2,5-difluorophenyl)sulfonyl]pyrrolidine](/img/structure/B7560317.png)

![3-[(2-chloropyridin-4-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one](/img/structure/B7560330.png)
![[1-(3,4-Difluorophenyl)sulfonylpyrrolidin-3-yl]methanol](/img/structure/B7560338.png)